4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Overview
Description
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds containing the pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine”, it’s difficult to detail its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives have been reported to have target selectivity .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity .
Biological Activity
The compound 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available data on its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a pyrrolidine moiety containing a fluoromethyl group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.
Pharmacological Properties
Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Pyridine derivatives have shown promise as antibacterial agents. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .
- Antimalarial Activity : Some pyrrolidine-based compounds have been identified as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. The SAR studies indicate that modifications in the pyrrolidine ring can enhance antimalarial efficacy .
- Neurological Effects : Compounds with similar structures have been investigated for their effects on muscarinic acetylcholine receptors, suggesting potential applications in treating neurological disorders like Alzheimer's disease .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrrolidine Ring : The presence of the pyrrolidine moiety is essential for activity against various targets, including enzymes involved in metabolic pathways.
- Fluoromethyl Substitution : The fluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets, thereby influencing potency.
- Pyridine Ring : The nitrogen atom in the pyridine ring plays a critical role in receptor interactions and overall pharmacological activity.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various pyridine derivatives found that certain modifications led to enhanced activity against MRSA. Specifically, compounds with a fluoromethyl substitution exhibited significant antibacterial effects, supporting the hypothesis that fluorinated compounds may offer improved therapeutic options .
Study 2: Antimalarial Potential
In research focusing on antimalarial agents, derivatives of pyrrolidines were evaluated for their efficacy against P. falciparum. One compound demonstrated an IC50 value of 51 nM, indicating high potency. This study emphasizes the importance of structural modifications in enhancing antimalarial activity .
Study 3: Neurological Applications
Investigations into muscarinic receptor modulation revealed that certain pyridine derivatives could act as positive allosteric modulators. These findings suggest that compounds like this compound may have therapeutic potential in treating cognitive disorders by selectively activating M4 receptors .
Data Tables
Properties
IUPAC Name |
4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJWEKDDFZOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=NC=C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.